![molecular formula C14H21N3O B2888352 2-(4-aminopiperidin-1-yl)-N-benzylacetamide CAS No. 952933-98-1](/img/structure/B2888352.png)
2-(4-aminopiperidin-1-yl)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-(4-aminopiperidin-1-yl)-N-benzylacetamide”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
σ1 Receptor Ligands : A study by Huang et al. (2001) synthesized and evaluated a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which showed high affinity for σ1 versus σ2 receptors. These compounds, including variants of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, are significant in studying the σ1 receptor, potentially relevant in the context of neuropsychiatric disorders (Huang, Hammond, Wu, & Mach, 2001).
Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, which included variants of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, as ligands for the histamine H4 receptor. These studies are crucial in developing new therapeutic agents for conditions like inflammation and pain (Altenbach et al., 2008).
Quantitative Structure-Activity Relationships (QSAR) : Another study by Huang et al. (1998) focused on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, related to 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, evaluating their affinity at sigma1 and sigma2 receptors. These QSAR studies are fundamental in understanding the molecular properties influencing receptor binding (Huang, Hammond, Whirrett, Kuhner, Wu, Childers, & Mach, 1998).
Development of Alzheimer's Disease Therapeutics : A study by Mohamed et al. (2012) investigated compounds including 2-benzylpiperidin-N-benzylpyrimidin-4-amines, structurally related to 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, for their potential as Alzheimer's disease therapeutics. The research focused on their anti-cholinesterase and anti-Aβ-aggregation activities, vital for addressing multiple pathological routes in Alzheimer's disease (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, an analog with a piperidine moiety was found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
One study found that a new analog with a piperidine moiety possessed better ikkb inhibitory properties than the reference drug .
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXZGSBAUODFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-benzylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.